molecular formula C9H12O2S B7868899 Ethyl 3-ethylthiophene-2-carboxylate

Ethyl 3-ethylthiophene-2-carboxylate

Cat. No.: B7868899
M. Wt: 184.26 g/mol
InChI Key: IPXVPFQNNFFLTI-UHFFFAOYSA-N
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Description

Ethyl 3-ethylthiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group attached to the third carbon of the thiophene ring and an ethyl ester group attached to the second carbon. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethylthiophene-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with elemental sulfur and an α-halo ketone under basic conditions. The reaction proceeds via the formation of a thiophene ring through cyclization. Another method involves the use of the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoester, and elemental sulfur.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Gewald reaction due to its efficiency and high yield. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Ethyl 3-ethylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiophene ring can form interactions with metal ions or other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 3-ethylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-thiophenecarboxylate: Lacks the additional ethyl group on the thiophene ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-ethylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-7-5-6-12-8(7)9(10)11-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXVPFQNNFFLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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